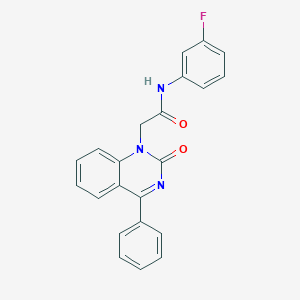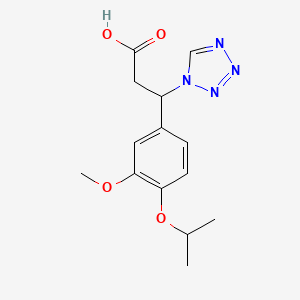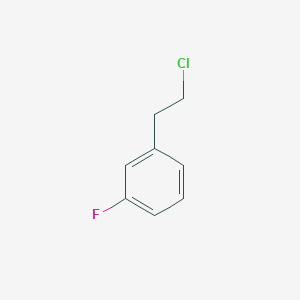![molecular formula C26H29ClN4O4S B2769621 5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione;hydrochloride CAS No. 2250019-94-2](/img/structure/B2769621.png)
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione;hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of monocarboxylate transporters.
Biology: It is used to investigate the role of lactate transporters in cellular metabolism and signaling.
Industry: It is used in the development of new drugs targeting monocarboxylate transporters.
Mécanisme D'action
Target of Action
AR-C141990 hydrochloride is a potent inhibitor of lactate transporters known as monocarboxylate transporters (MCTs) . It has pKi values of 7.6 and 6.6 for MCT-1 and MCT-2 , respectively . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane.
Mode of Action
AR-C141990 hydrochloride interacts with its targets, MCT-1 and MCT-2, by inhibiting their function . This inhibition disrupts the normal transport of lactate and other monocarboxylates across the cell membrane, leading to changes in cellular metabolism and function.
Biochemical Pathways
The primary biochemical pathway affected by AR-C141990 hydrochloride is the lactate transport pathway . By inhibiting MCT-1 and MCT-2, the compound disrupts the normal transport of lactate and other monocarboxylates, which can have downstream effects on cellular metabolism and function.
Pharmacokinetics
It’s known that the compound has a half-life of around 20 minutes in male nmri mice . This suggests that the compound is rapidly metabolized and eliminated from the body.
Result of Action
AR-C141990 hydrochloride has immunosuppressive properties and effectively inhibits the graft versus host response . This suggests that the compound could potentially be used in the treatment of conditions involving an overactive immune response, such as autoimmune diseases or organ transplant rejection.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
AR-C141990 (hydrochloride) plays a significant role in biochemical reactions by inhibiting the function of MCTs . MCTs are integral membrane proteins that facilitate the rapid transport of monocarboxylates such as lactate and pyruvate across the plasma membrane . By inhibiting these transporters, AR-C141990 (hydrochloride) can affect various biochemical processes, including cellular metabolism and pH regulation .
Cellular Effects
AR-C141990 (hydrochloride) has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function by altering the transport of monocarboxylates, which are crucial for cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of AR-C141990 (hydrochloride) involves its binding to MCTs, thereby inhibiting their function . This inhibition can lead to changes in the transport of monocarboxylates across the cell membrane, affecting cellular metabolism and other processes .
Temporal Effects in Laboratory Settings
The effects of AR-C141990 (hydrochloride) can change over time in laboratory settings . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of AR-C141990 (hydrochloride) can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
AR-C141990 (hydrochloride) is involved in metabolic pathways related to the transport of monocarboxylates . It interacts with enzymes and cofactors involved in these pathways, and can affect metabolic flux or metabolite levels .
Transport and Distribution
AR-C141990 (hydrochloride) is transported and distributed within cells and tissues via its interaction with MCTs . It can affect the localization or accumulation of monocarboxylates within cells .
Subcellular Localization
The subcellular localization of AR-C141990 (hydrochloride) is likely associated with the localization of MCTs, as it binds to these transporters to exert its effects . Any effects on its activity or function would be related to its interaction with these transporters and the resulting changes in monocarboxylate transport .
Méthodes De Préparation
The synthesis of 5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione;hydrochloride involves several steps. The chemical name of this compound is 5-[(3R)-3-Hydroxy-1-pyrrolidinyl]carbonyl]-3-methyl-1-(2-methylpropyl)-6-(4-quinolinylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione . The synthetic route typically involves the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the quinolinylmethyl and pyrrolidinyl groups under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione;hydrochloride is unique in its high selectivity for MCT-1 over MCT-2 and its lack of significant activity against MCT-3 or MCT-4 . Similar compounds include:
AZD3965: Another MCT-1 inhibitor with potential therapeutic applications in cancer treatment.
BAY-8002: A selective MCT-1 inhibitor used in research to study lactate transport and metabolism.
These compounds share similar mechanisms of action but differ in their selectivity and potency.
Propriétés
IUPAC Name |
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S.ClH/c1-15(2)13-30-25-22(23(32)28(3)26(30)34)21(24(33)29-11-9-17(31)14-29)20(35-25)12-16-8-10-27-19-7-5-4-6-18(16)19;/h4-8,10,15,17,31H,9,11-14H2,1-3H3;1H/t17-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFGLQDNUHBVEY-UNTBIKODSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CC[C@H](C5)O)C(=O)N(C1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B2769540.png)

![Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2769543.png)




![Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2769551.png)



![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)

